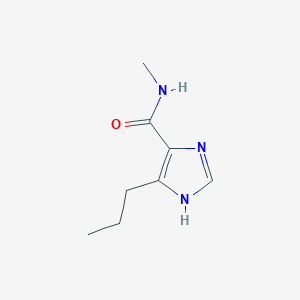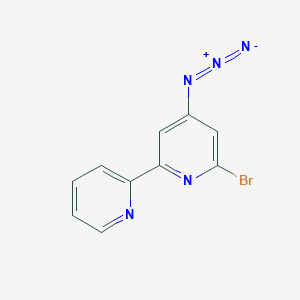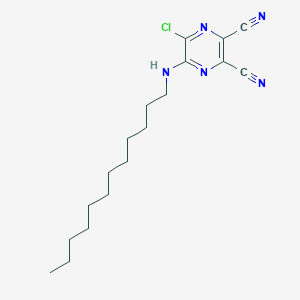
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a chlorine atom at the 5-position and a dodecylamino group at the 6-position, along with two cyano groups at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile typically involves the reaction of 5-chloro-2,3-dicyanopyrazine with dodecylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted pyrazine derivatives.
Oxidation and reduction: Products include oxidized or reduced forms of the original compound, potentially altering the functional groups present
Applications De Recherche Scientifique
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections due to its potential antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies exploring the interaction of pyrazine derivatives with biological macromolecules, aiding in the understanding of their biological activity.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloro-2,3-dicyanopyrazine: Similar in structure but lacks the dodecylamino group, which may affect its solubility and biological activity.
5-Amino-6-chloro-2,3-dicyanopyrazine:
Uniqueness
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile is unique due to the presence of the long dodecyl chain, which can influence its physical properties such as solubility and membrane permeability. This makes it particularly interesting for applications requiring amphiphilic molecules .
Propriétés
Numéro CAS |
397250-14-5 |
|---|---|
Formule moléculaire |
C18H26ClN5 |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
5-chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H26ClN5/c1-2-3-4-5-6-7-8-9-10-11-12-22-18-17(19)23-15(13-20)16(14-21)24-18/h2-12H2,1H3,(H,22,24) |
Clé InChI |
JKUVCWCPEZBRRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC1=NC(=C(N=C1Cl)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


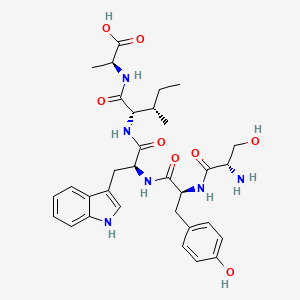
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
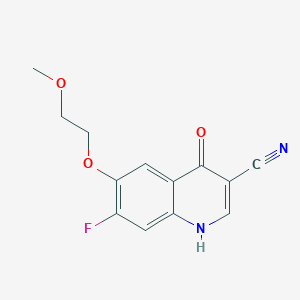
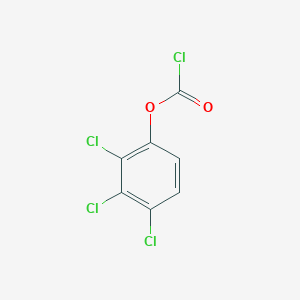
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
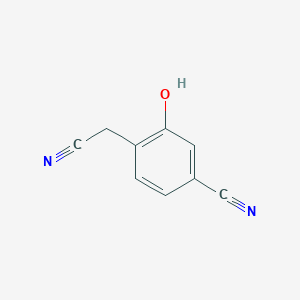
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
